![molecular formula C15H16FN5O3 B2958458 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034246-27-8](/img/structure/B2958458.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
is a complex organic molecule. It is related to the class of compounds known as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazines . These compounds are known to have various biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[5,1-b][1,3]oxazine core is a bicyclic system with nitrogen atoms in the rings . The fluoropyrimidinyl group is a heterocyclic aromatic ring containing nitrogen and fluorine . The pyrrolidinyl group is a saturated nitrogen-containing ring .Aplicaciones Científicas De Investigación
Anticonvulsant and Sodium Channel Blocking Applications
Research has shown that certain compounds with structural similarities to the chemical of interest have demonstrated potential in the development of anticonvulsant agents. For instance, a study detailed the synthesis and evaluation of novel derivatives as sodium channel blockers and anticonvulsant agents, highlighting their effectiveness in models used for assessing anticonvulsant activities (Malik & Khan, 2014). This suggests that derivatives of the given compound could be explored for similar pharmacological properties.
Drug Formulation and Solubility Enhancement
In the realm of drug development, enhancing the solubility and bioavailability of poorly water-soluble compounds is crucial. A study on a compound with a similar structure focused on developing precipitation-resistant solution formulations to increase in vivo exposure, indicating the importance of formulation strategies in early drug development phases (Burton et al., 2012). This research could guide the formulation of "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" for enhanced bioavailability.
Antimicrobial and Antiproliferative Activities
Compounds bearing structural resemblance have been studied for their antimicrobial and antiproliferative activities, offering a glimpse into potential biomedical applications. For example, the synthesis, antimicrobial, and antiproliferative activities, alongside molecular docking and computational studies of novel heterocycles, have been documented, underscoring the therapeutic potential of such molecules (Fahim et al., 2021). This suggests avenues for investigating the subject compound in antimicrobial and cancer research contexts.
Photochemical Properties
The photochemistry of related compounds, such as pyrimidine N-oxides, has been explored, revealing interesting photolysis products and mechanisms (Roeterdink & Plas, 1976). These studies could provide foundational knowledge for understanding the photochemical behavior of "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" and its potential applications in photochemically-driven reactions or processes.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation of its biological activity, particularly its potential as a PDE4B inhibitor . Additionally, studies could be conducted to optimize its synthesis and to explore its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3/c16-10-7-17-15(18-8-10)24-11-2-4-20(9-11)14(22)12-6-13-21(19-12)3-1-5-23-13/h6-8,11H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHBUFSSWNPBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.